azido-PAPA-APEC

A2A adenosine receptor radioligand binding photoaffinity labeling

Reversible A2AR radioligands cannot provide covalent, residue-level binding site information. Azido-PAPA-APEC (CAS 129932-69-0) is a photoaffinity probe that, upon UV activation, directly crosslinks to the receptor's agonist binding pocket without an exogenous linker. Key outcomes: • Maps α-helix V via 7-kDa tryptic fragment, constraining receptor models • Covalently tracks A2AR through detergent extraction/purification with minimal nonspecific background • Distinguishes 47-kDa intact vs. 38-kDa proteolyzed receptors by differential Gpp(NH)p sensitivity • Cross-species reactivity (bovine, rabbit, rat, human); validated on glycosylation mutants and truncated constructs.

Molecular Formula C33H40N12O6
Molecular Weight 700.7 g/mol
CAS No. 129932-69-0
Cat. No. B164625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazido-PAPA-APEC
CAS129932-69-0
Synonyms125I-azido-PAPA-APEC
2-(4-(2-(2-((4-azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine
Molecular FormulaC33H40N12O6
Molecular Weight700.7 g/mol
Structural Identifiers
SMILESCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O
InChIInChI=1S/C33H40N12O6/c1-2-36-31(50)28-26(48)27(49)32(51-28)45-18-40-25-29(34)41-33(42-30(25)45)39-14-13-20-5-3-19(4-6-20)9-12-23(46)37-15-16-38-24(47)17-21-7-10-22(11-8-21)43-44-35/h3-8,10-11,18,26-28,32,48-49H,2,9,12-17H2,1H3,(H,36,50)(H,37,46)(H,38,47)(H3,34,39,41,42)/t26-,27+,28-,32+/m0/s1
InChIKeyYJGWMZNVZGRORZ-CKXMCULTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PAPA-APEC: A Radioiodinated Photoaffinity Probe for A2A Receptor


Azido-PAPA-APEC (CAS 129932-69-0; molecular formula C33H40N12O6; MW 700.7 g/mol) is a radioiodinated, photoreactive derivative of the A2A adenosine receptor (A2AR)-selective agonist PAPA-APEC . By incorporating a 4-azidophenylacetyl photo-activatable moiety into the parent agonist scaffold, this compound serves as a covalent photoaffinity label specifically optimized for A2AR binding-site topology mapping . Following UV irradiation, the aryl azide generates a reactive nitrene that inserts irreversibly into proximal receptor residues, enabling unambiguous identification of ligand-contact domains without requiring a separate heterobifunctional crosslinking agent . It has been employed to delineate the transmembrane architecture of both wild-type and engineered A2AR constructs expressed in mammalian cells .

Why Azido-PAPA-APEC Outperforms Non-Photoreactive Radioligands


Procurement substitution of 125I-azido-PAPA-APEC with non-photoreactive A2A radioligands such as 125I-PAPA-APEC alone, [3H]CGS 21680, or [3H]NECA fails to deliver the covalent, residue-level structural information that this compound uniquely provides . Standard radioligand binding assays measure reversible equilibrium occupancy and cannot permanently tag the ligand-binding domain for downstream SDS-PAGE, proteolytic fragmentation, and peptide mapping . The alternative approach—using 125I-PAPA-APEC plus an exogenous heterobifunctional crosslinker such as SANPAH—introduces a second chemical entity with its own spacer length, reactivity bias, and batch-to-batch variability, complicating interpretation of crosslinking distance constraints and reducing reproducibility across tissue preparations . Only the self-contained aryl azide functionality of 125I-azido-PAPA-APEC enables direct, zero-length photoinsertion with the documented advantage that nonspecific photoincorporation is not a complication, permitting peptide mapping on unpurified membrane preparations .

Evidence for Choosing Azido-PAPA-APEC


Preserved A2A Pharmacology vs. Parent Radioligand

Azido-PAPA-APEC retains the A2AR agonist pharmacological fingerprint of its parent compound. In head-to-head competitive binding experiments conducted in bovine striatal membranes, the IC50 values for key A2AR ligands were nearly identical whether 125I-PAPA-APEC or 125I-azido-PAPA-APEC was used as the radioligand . Specifically, PAPA-APEC itself competed with IC50 values of 28 ± 6 nM (125I-PAPA-APEC) versus 48 ± 9 nM (125I-azido-PAPA-APEC); NECA yielded 86 ± 41 nM versus 112 ± 36 nM; (R)-PIA gave 1,350 ± 423 nM versus 1,500 ± 479 nM; and theophylline showed 31,600 ± 4,240 nM versus 35,750 ± 100 nM . The rank-order potency (PAPA-APEC > NECA > (R)-PIA > theophylline) is fully conserved between the two probes, confirming that the azido modification does not alter ligand recognition pharmacology .

A2A adenosine receptor radioligand binding photoaffinity labeling competitive pharmacology

Single-Component Photoaffinity Labeling Without Exogenous Crosslinker

125I-azido-PAPA-APEC incorporates a photoreactive 4-azidophenylacetyl group directly into the agonist structure, enabling UV-induced covalent attachment to the A2AR without requiring a separate heterobifunctional crosslinking agent . In contrast, the earlier method using 125I-PAPA-APEC requires co-incubation with SANPAH (N-succinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a two-component system where crosslinking efficiency depends on the stochastic collision of the SANPAH-activated radioligand with receptor residues . The single-component azido-PAPA-APEC system labels an identical Mr 45,000 band as the SANPAH-crosslinked 125I-PAPA-APEC, confirming target identity, but eliminates the inter-experiment variability introduced by the crosslinker concentration, incubation time, and linker arm length constraints inherent to the SANPAH protocol .

photoaffinity crosslinking SANPAH aryl azide photochemistry receptor binding subunit identification

Transmembrane Span V Mapping by Tryptic Peptide Analysis

Peptide mapping studies exploiting the covalent photoincorporation of 125I-azido-PAPA-APEC into the canine A2a adenosine receptor expressed in COS M6 cells identified a prominent 7-kDa radiolabeled tryptic fragment . This fragment, generated by trypsin digestion of the photolabeled receptor, was mapped to putative alpha-helix V (transmembrane span V) of the A2AR, directly implicating this helical domain in agonist binding . No comparable residue-level or helical-domain mapping has been reported for the non-covalent binding of 125I-PAPA-APEC or for the SANPAH-crosslinked 125I-PAPA-APEC system, where the crosslinker spacer arm disperses the covalent attachment point across a broader spatial range . The zero-length insertion chemistry of the azido probe yields a 7-kDa fragment with unambiguous topological assignment .

transmembrane domain mapping tryptic peptide mapping A2A receptor topology ligand binding domain

Low Nonspecific Binding on Crude Membranes

A documented practical advantage of 125I-azido-PAPA-APEC is that nonspecific photoincorporation is not a complication, as explicitly stated by Piersen et al., allowing peptide mapping studies to be conducted on unpurified COS M6 membrane preparations expressing the recombinant canine A2a receptor . This contrasts with many photoaffinity labeling systems where high nonspecific covalent attachment to abundant membrane proteins necessitates receptor enrichment or immunoprecipitation prior to proteolytic fragmentation analysis. The low nonspecific background of azido-PAPA-APEC photolabeling was demonstrated across multiple experimental conditions including wild-type (412 residues; 45,031 Da) and carboxyl-terminally truncated (315 residues; 35,427 Da) receptor constructs, both in glycosylated and deglycosylated states .

nonspecific photoincorporation peptide mapping crude membrane preparations photoaffinity labeling specificity

Cross-Species A2AR Labeling Versatility

125I-azido-PAPA-APEC has been validated for photoaffinity labeling of A2AR across multiple species and tissue sources. A single protein of Mr 45,000 displaying appropriate A2AR pharmacology is specifically labeled in membranes from bovine striatum, PC12 cells (rat pheochromocytoma), and frog erythrocytes . In rabbit striatal membranes, the probe reveals two specifically labeled peptides (Mr ~47,000 and 38,000), both displaying A2AR pharmacology, with the 38-kDa form identified as a proteolytic product of the full-length receptor . Human striatal A2AR photoaffinity labeling with 125I-PAPA-APEC (the parent probe) confirmed a 45-kDa binding subunit, and the identical pharmacology between parent and azido probes supports equivalent human receptor recognition by 125I-azido-PAPA-APEC. This broad species reactivity contrasts with some A2AR antibody reagents that exhibit species-restricted epitope recognition .

species cross-reactivity striatal A2A receptor PC12 cells human A2A receptor

Differential G Protein Coupling State Detection

125I-azido-PAPA-APEC photoaffinity labeling quantitatively discriminates between intact and proteolyzed A2AR states with respect to guanine nucleotide sensitivity. In rabbit striatal membranes, guanosine 5'-(β,γ-imido)triphosphate (Gpp(NH)p) reduces photoaffinity labeling of the proteolytic 38-kDa fragment by 55%, while the intact 47-kDa receptor protein shows only a 28% reduction . This 27-percentage-point differential enables researchers to distinguish receptor populations with differential G protein coupling states within the same membrane preparation. The parent radioligand 125I-PAPA-APEC in equilibrium binding studies shows a 50% reduction in maximal specific binding (Bmax) upon guanine nucleotide addition only in proteolyzed membranes, indicating that azido-PAPA-APEC photoaffinity labeling captures the same phenomenon with covalent permanence .

G protein coupling Gpp(NH)p receptor proteolysis guanine nucleotide modulation

Research Applications of Azido-PAPA-APEC


Transmembrane Contact Mapping for Structure-Based Drug Design

Pharmaceutical and academic laboratories engaged in A2AR-targeted drug discovery can employ 125I-azido-PAPA-APEC to covalently tag the orthosteric agonist binding domain and, via subsequent tryptic digestion, identify the specific transmembrane helices that contact the ligand pharmacophore . The demonstrated identification of a 7-kDa fragment mapping to putative alpha-helix V of the A2a receptor provides experimental constraints for homology modeling, molecular dynamics simulations, and the rational design of site-directed mutagenesis studies . This application is particularly relevant for medicinal chemistry teams developing biased agonists, allosteric modulators, or bitopic ligands that interact with the A2AR transmembrane core.

One-Step Covalent Labeling for Receptor Purification

Investigators pursuing A2AR solubilization, purification, and reconstitution benefit from 125I-azido-PAPA-APEC as a covalent tracer that survives detergent extraction and chromatographic separation steps that would dissociate reversibly bound radioligands . The single-component, zero-length photoinsertion mechanism eliminates the need for SANPAH crosslinker optimization and avoids the introduction of an exogenous linker moiety that could alter the detergent solubility or chromatographic behavior of the receptor-detergent complex . The low nonspecific photoincorporation background permits tracking of the specifically labeled A2AR band through multiple purification steps without interference from abundant non-receptor proteins .

Comparative Multi-Species Pharmacology Studies

The validated cross-species reactivity of 125I-azido-PAPA-APEC—spanning bovine, rabbit, rat (PC12 cells), frog, and human A2AR—makes this probe the appropriate choice for interspecies comparative pharmacology projects . In particular, the ability to distinguish intact (47-kDa) from proteolyzed (38-kDa) A2AR populations via differential guanine nucleotide sensitivity (55% vs. 28% Gpp(NH)p-induced labeling reduction) provides a unique experimental window into tissue-specific post-translational processing and its impact on receptor–G protein coupling . This is directly applicable to studies comparing A2AR signaling in neurodegenerative disease models where receptor proteolysis may be altered.

Recombinant A2AR Construct Validation

For molecular pharmacology laboratories expressing wild-type, truncated, glycosylation-site mutant, or chimeric A2AR constructs in COS M6, HEK293, or other mammalian cells, 125I-azido-PAPA-APEC provides unambiguous covalent confirmation of correct folding and ligand binding competence . The probe has been validated on both wild-type (412 residues) and carboxyl-terminally truncated (315 residues) canine A2a receptors, as well as on glycosylated and deglycosylated/unglycosylated forms, resolving apparent mass shifts of ~3 kDa attributable to glycosylation . This enables procurement of a single photoaffinity tool for quality control of multiple receptor constructs within a recombinant expression pipeline.

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